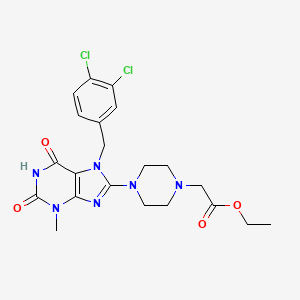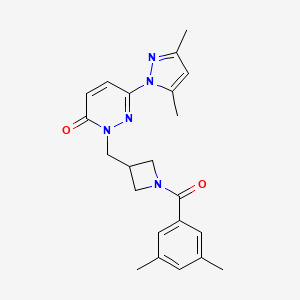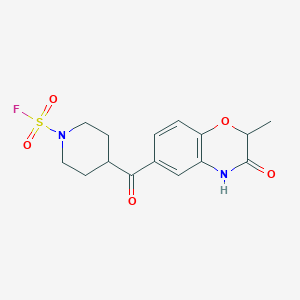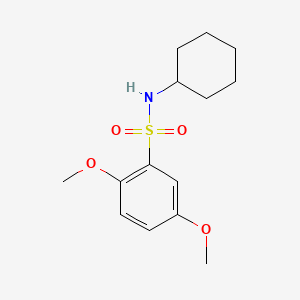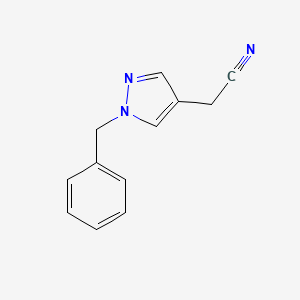![molecular formula C11H13BrN2 B2729613 (4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole CAS No. 1059630-07-7](/img/structure/B2729613.png)
(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the pyrido[4,3-b]indole family of compounds. It is a synthetic molecule that has been studied for its potential applications in various areas such as medicinal chemistry, organic synthesis, and drug discovery. The compound has a unique structure that is characterized by two fused six-membered rings with a bromine atom in the center.
Scientific Research Applications
X-ray Crystallography and Molecular Structures
The structural characteristics and crystallography of hydrogenated derivatives of pyrido[4,3-b]indole have been studied using single-crystal X-ray diffraction techniques. These studies provide detailed insights into the molecular dimensions, spatial configuration, and intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding the physicochemical properties and reactivity of these compounds. For instance, Rybakov et al. (2011) elucidated the crystal and molecular structures of two such compounds, revealing important details about their geometrical parameters and molecular conformations (Rybakov et al., 2011).
Synthetic Approaches and Chemical Reactions
Synthetic chemistry research has explored various methods to synthesize and modify the structure of pyrido[4,3-b]indole derivatives. Novel synthetic approaches allow the generation of a wide array of derivatives, each possessing unique chemical and physical properties that can be exploited in different scientific applications. For example, Rogness et al. (2012) reported an efficient method for the synthesis of pyrido[1,2-a]indole malonates and amines, demonstrating the synthetic accessibility of these compounds (Rogness et al., 2012).
Pharmacological Activity and Biological Applications
Neuroprotective Properties
Derivatives of pyrido[4,3-b]indole have been reported to exhibit a broad spectrum of pharmacological activities, including neuroprotective properties. These properties make them potential candidates for the development of therapeutic agents targeting various neurological conditions. Ivanov et al. (2001) highlighted the calcium-antagonist activity of some hydrogenated derivatives, which is an important aspect in understanding their potential therapeutic applications (Ivanov et al., 2001).
Antimicrobial and Antioxidant Activities
Research has also focused on the antimicrobial and antioxidant activities of indole derivatives containing pyrido[4,3-b]indole structures. These activities are critical for the development of new pharmaceuticals and healthcare products. Saundane et al. (2013) synthesized and evaluated the antimicrobial and antioxidant activities of new indole derivatives, shedding light on their potential as therapeutic agents (Saundane et al., 2013).
properties
IUPAC Name |
(4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,8,10,13-14H,4-6H2/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBJHSPFSUDRSY-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1NC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

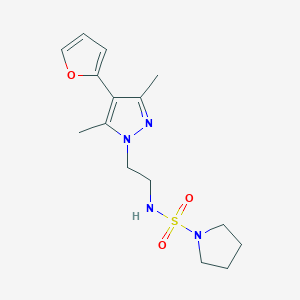
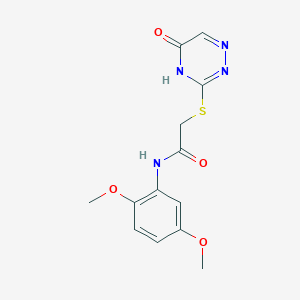
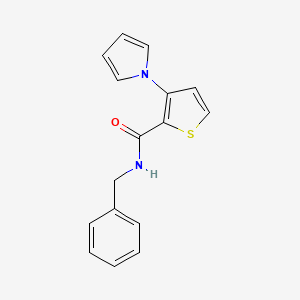
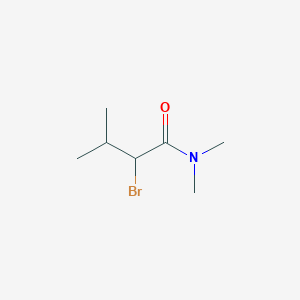
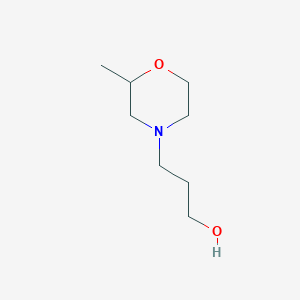
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)

